

# "Pyrrole-2,3,5-tricarboxylic acid chemical properties"

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## Compound of Interest

Compound Name: **Pyrrole-2,3,5-tricarboxylic acid**

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## Pyrrole-2,3,5-tricarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Pyrrole-2,3,5-tricarboxylic acid** (PTCA) is a polysubstituted pyrrole derivative of significant interest in the fields of biochemistry and forensic science. It is recognized as a key biomarker for the oxidative degradation of eumelanin, the primary pigment responsible for brown to black coloration in human hair and skin.<sup>[1][2][3]</sup> The presence and concentration of PTCA can provide valuable insights into oxidative stress and have been utilized to identify cosmetic treatments on hair samples in forensic analyses.<sup>[1][3]</sup> This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological relevance of **Pyrrole-2,3,5-tricarboxylic acid**.

## Chemical and Physical Properties

**Pyrrole-2,3,5-tricarboxylic acid** is a solid, polyprotic acid. Its chemical structure and key physicochemical properties are summarized below. While experimental data for some properties are limited, predicted values from computational models provide useful estimates.

Table 1: Physicochemical Properties of **Pyrrole-2,3,5-tricarboxylic Acid**

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>5</sub> NO <sub>6</sub>	[4]
Molecular Weight	199.12 g/mol	[4]
IUPAC Name	1H-pyrrole-2,3,5-tricarboxylic acid	[2]
CAS Number	945-32-4	[4]
Melting Point	>220 °C (decomposes)	[5]
Predicted logP	-0.13	[6]
Predicted pKa (Strongest Acidic)	3.56	[6]
Predicted Polar Surface Area	127.69 Å <sup>2</sup>	[6]

## Spectroscopic Data

Detailed experimental spectroscopic data for **Pyrrole-2,3,5-tricarboxylic acid** are not readily available in the public domain. However, predicted data and analysis of related structures provide an expected spectroscopic profile.

Table 2: Predicted Spectroscopic Data for **Pyrrole-2,3,5-tricarboxylic Acid**

Spectrum	Data	Source
<sup>13</sup> C NMR (800 MHz, D <sub>2</sub> O)	Predicted Chemical Shifts (ppm): 172.9, 168.0, 164.9, 137.9, 127.9, 119.9, 101.9	[7]
Mass Spectrum (GC-MS, 70eV)	Predicted m/z values	[8]

Expected <sup>1</sup>H NMR Spectral Features (in DMSO-d<sub>6</sub>): Based on the structure and data from similar compounds, the <sup>1</sup>H NMR spectrum of PTCA in a solvent like DMSO-d<sub>6</sub> is expected to show a downfield signal for the C4-proton of the pyrrole ring, likely in the range of 6.5-7.5 ppm.

The N-H proton would appear as a broad singlet, typically downfield (around 11-12 ppm). The three carboxylic acid protons would also be expected to appear as broad singlets at very downfield shifts (>10 ppm), and their exchange with residual water in the solvent might affect their appearance.

**Expected FT-IR Spectral Features:** The FT-IR spectrum of PTCA is expected to exhibit characteristic absorption bands for the following functional groups:

- O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300  $\text{cm}^{-1}$ .
- N-H stretch (pyrrole): A moderate to sharp band around 3300-3400  $\text{cm}^{-1}$ .
- C=O stretch (carboxylic acid): Strong, broad bands in the region of 1680-1720  $\text{cm}^{-1}$ . The presence of multiple carboxyl groups and potential hydrogen bonding could lead to multiple or broadened peaks.
- C=C and C-N stretching (pyrrole ring): Multiple bands in the 1400-1600  $\text{cm}^{-1}$  region.

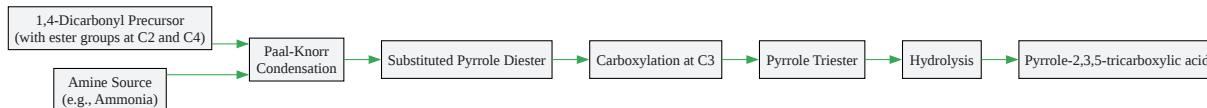
## Experimental Protocols

### Proposed Synthesis of 1H-Pyrrole-2,3,5-tricarboxylic Acid

While a specific, detailed protocol for the *de novo* synthesis of **Pyrrole-2,3,5-tricarboxylic acid** is not well-documented, a plausible synthetic route can be proposed based on established methods for synthesizing substituted pyrroles, such as the Paal-Knorr synthesis and subsequent oxidation.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Proposed Synthetic Scheme:

A potential synthetic approach could involve the construction of a pyrrole ring with appropriate ester functionalities, followed by hydrolysis to the tricarboxylic acid. The Paal-Knorr condensation of a 1,4-dicarbonyl compound with an amine is a robust method for forming the pyrrole ring.[\[9\]](#)[\[10\]](#)[\[11\]](#)



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Figure 1: Proposed Paal-Knorr based synthesis workflow.

#### Generalized Experimental Protocol (Paal-Knorr Synthesis Approach):

- Reaction Setup: A suitable 1,4-dicarbonyl compound bearing ester groups at the positions corresponding to the final carboxylic acid groups is dissolved in an appropriate solvent (e.g., ethanol, acetic acid).
- Amine Addition: An ammonia source (e.g., ammonium acetate) is added to the solution.
- Cyclization: The reaction mixture is heated to reflux for a specified period to facilitate the condensation and cyclization to form the pyrrole ring.
- Workup and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then purified using techniques such as recrystallization or column chromatography to yield the pyrrole diester.
- Carboxylation: The purified pyrrole diester would then undergo a carboxylation reaction at the C3 position. This could potentially be achieved through various methods, such as Vilsmeier-Haack formylation followed by oxidation, or direct carboxylation using a strong base and carbon dioxide.
- Hydrolysis: The resulting pyrrole triester is then subjected to hydrolysis, typically under basic conditions (e.g., using NaOH or KOH in an aqueous/alcoholic solution), followed by acidification to yield the final **Pyrrole-2,3,5-tricarboxylic acid**.

## Determination of pKa Values for a Polyprotic Acid

Since experimental pKa values for **Pyrrole-2,3,5-tricarboxylic acid** are not available, a general protocol for their determination using potentiometric titration is provided below.

Methodology:

- Preparation of the Analyte Solution: A precisely weighed amount of **Pyrrole-2,3,5-tricarboxylic acid** is dissolved in a known volume of deionized, carbonate-free water.
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. A burette containing a standardized solution of a strong base (e.g., 0.1 M NaOH) is positioned to dispense the titrant into the analyte solution.
- Titration Procedure: The initial pH of the acid solution is recorded. The titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded. Smaller increments should be used near the expected equivalence points.
- Data Analysis: The collected data (pH versus volume of titrant added) is plotted to generate a titration curve. The equivalence points can be determined from the inflection points of the curve, often more accurately identified from the maxima of the first derivative plot ( $\Delta\text{pH}/\Delta\text{V}$  vs.  $\text{V}$ ) or the zero crossings of the second derivative plot ( $\Delta^2\text{pH}/\Delta\text{V}^2$  vs.  $\text{V}$ ).
- pKa Determination: The pKa values can be determined from the pH at the half-equivalence points. For a triprotic acid, pKa1 is the pH at the first half-equivalence point, pKa2 is the pH at the second half-equivalence point, and pKa3 is the pH at the third half-equivalence point.

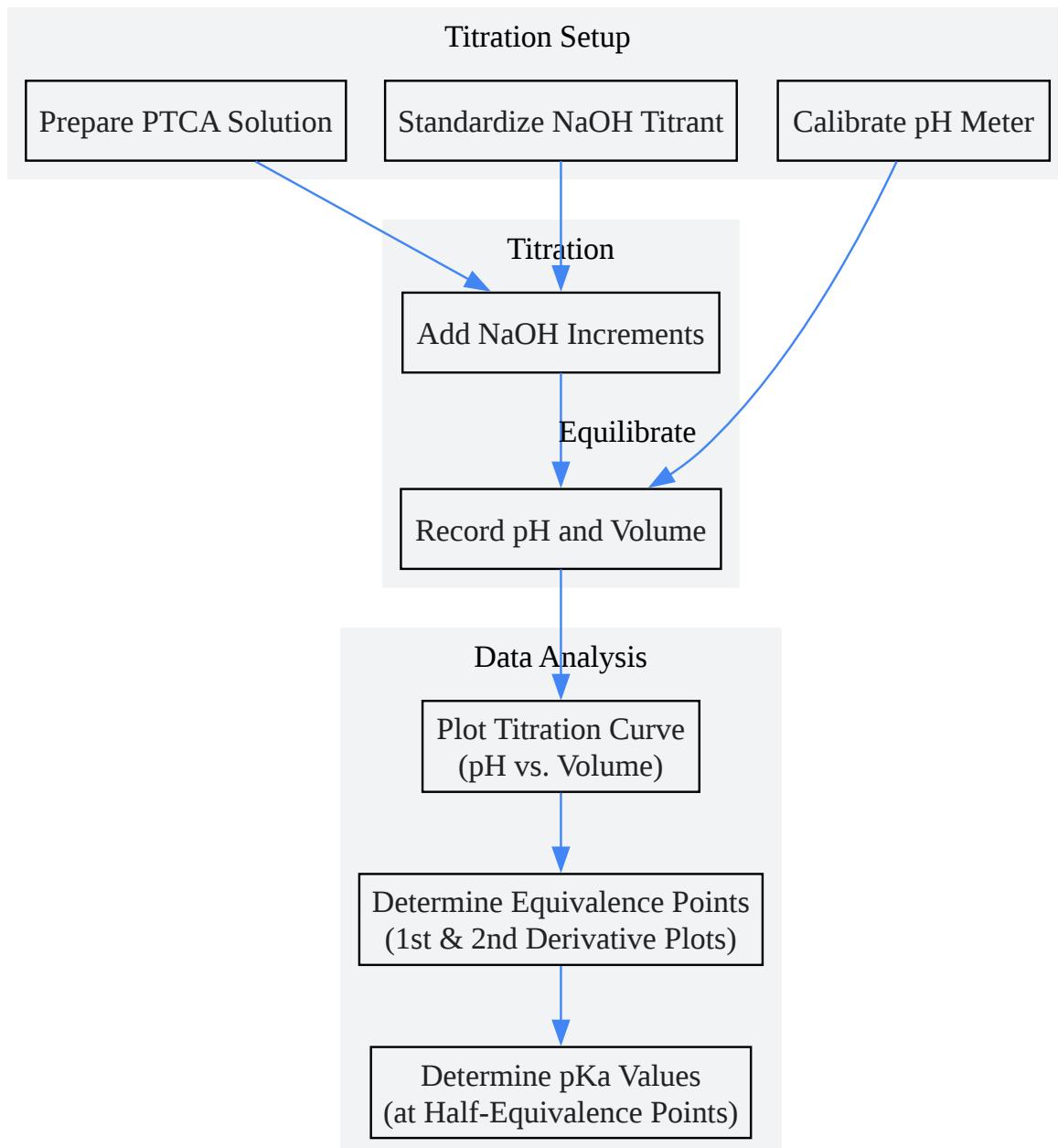
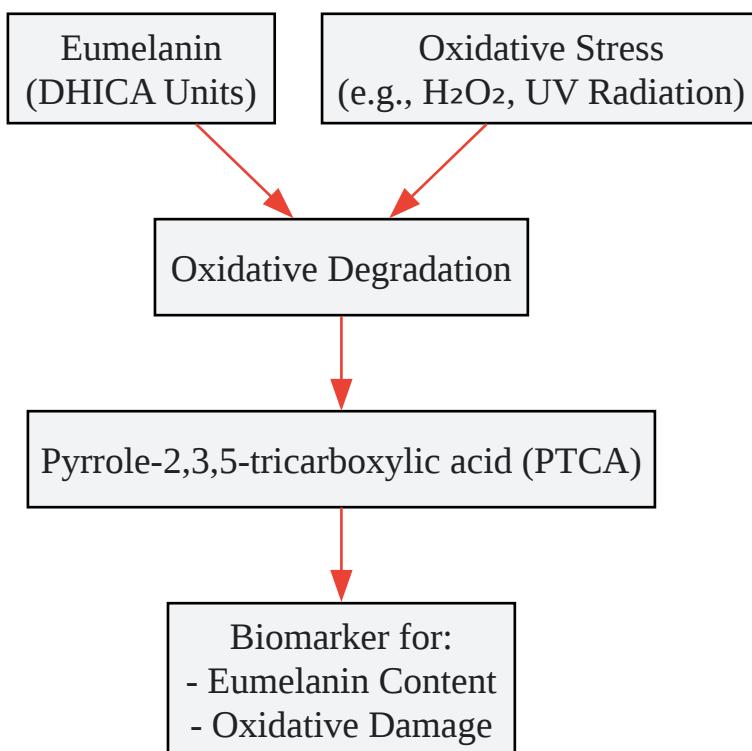
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Figure 2: Workflow for pKa determination by potentiometric titration.

## Biological Relevance and Role as a Biomarker

**Pyrrole-2,3,5-tricarboxylic acid** is not known to be directly involved in a specific signaling pathway. Its primary biological significance lies in its role as a stable end-product of the oxidative degradation of eumelanin.[1][12][13] Eumelanin is a complex polymer derived from the oxidation of tyrosine and is composed of 5,6-dihydroxyindole (DHI) and 5,6-dihydroxyindole-2-carboxylic acid (DHICA) units.[1] Oxidative stress, for example from exposure to hydrogen peroxide or UV radiation, leads to the breakdown of the eumelanin polymer.[1][13] PTCA is specifically formed from the degradation of DHICA-derived units.[1]

This formation of PTCA has been utilized as a reliable biomarker to quantify eumelanin content and to assess the extent of oxidative damage to melanin-containing tissues, particularly hair.[1][3] In forensic science, the quantification of PTCA in hair samples can indicate whether the hair has been subjected to cosmetic treatments like bleaching, which could interfere with the analysis of drugs or other xenobiotics.[1][3]



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Figure 3: Formation of PTCA from eumelanin degradation.

## Conclusion

**Pyrrole-2,3,5-tricarboxylic acid** is a molecule of considerable interest due to its role as a biomarker for eumelanin degradation and oxidative stress. While comprehensive experimental data on its chemical properties are still emerging, its structural features and the chemistry of related pyrrole compounds provide a solid foundation for understanding its behavior. The development of robust synthetic methods and the further elucidation of its properties will be valuable for its application in analytical, forensic, and biomedical research. The information provided in this technical guide serves as a comprehensive resource for professionals working with or interested in this important pyrrole derivative.

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